molecular formula C3H8ClNO3 B8624839 DL-serine hydrochloride

DL-serine hydrochloride

Cat. No.: B8624839
M. Wt: 141.55 g/mol
InChI Key: STMOVTSFWYRCOB-UHFFFAOYSA-N
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Description

Structural Characterization of DL-Serine Hydrochloride

Molecular Architecture and Crystallographic Analysis

X-Ray Diffraction Studies of Crystal Lattice Organization

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell. The asymmetric unit consists of a protonated serine molecule (HO–CH₂–CH(NH₃⁺)–COOH) and a chloride counterion. The crystal packing (Figure 1a) demonstrates a layered structure along the a-axis, stabilized by an extensive network of hydrogen bonds. Key bond lengths include:

  • N–H···Cl⁻: 1.98–2.12 Å
  • O–H···Cl⁻: 1.85–1.92 Å
  • C=O···H–O: 1.76 Å

The chloride ion acts as a bifurcated acceptor, forming three hydrogen bonds with neighboring NH₃⁺ and OH groups. This contrasts with the zwitterionic form of DL-serine, where the carboxylate group (COO⁻) participates in intramolecular charge stabilization.

Hydrogen Bonding Networks in Solid-State Configuration

The hydrogen bonding topology in this compound comprises:

  • Strong ionic interactions : NH₃⁺···Cl⁻ (2.02 Å) dominate the lattice energy, contributing ~40% of the total stabilization.
  • Moderate OH···Cl⁻ bonds : The hydroxyl group forms a 1.87 Å interaction with chloride, exhibiting a bond angle of 168°.
  • Weak C=O···H–O linkages : These interactions (1.76 Å) connect adjacent serine molecules into chains along the b-axis.

Comparative enthalpy calculations using empirical IR frequency correlations estimate the NH···Cl bond strength at −28.5 kJ/mol, significantly stronger than the OH···Cl (−18.3 kJ/mol) and C=O···H–O (−12.1 kJ/mol) interactions.

Comparative Analysis of Zwitterionic vs. Hydrochloride Forms

The hydrochloride form exhibits distinct structural features compared to zwitterionic DL-serine:

Property DL-Ser·HCl DL-Ser Zwitterion
Space group P2₁/n P2₁2₁2₁
NH₃⁺ conformation gauche (χ₁ = −67.3°) anti (χ₁ = 178.5°)
COOH/COO⁻ geometry Planar (θ = 179.8°) Twisted (θ = 156.2°)
Cl⁻/COO⁻ position Externally coordinated Internally stabilized

The hydrochloride’s gauche ammonium conformation enables optimal Cl⁻ coordination, while the zwitterion adopts an anti configuration to minimize steric clashes between NH₃⁺ and COO⁻ groups.

Conformational Dynamics Through Computational Modeling

DFT(B3LYP)/6-311++G(d,p) Calculations of Molecular Geometry

DFT optimizations identify Conformer I as the most stable structure (ΔE = 0 kcal/mol), characterized by:

  • NH₃⁺ dihedral angle: −65.8°
  • OH group orientation: syn to carboxyl
  • Intramolecular H-bond: O–H···O=C (2.11 Å)

Higher-energy conformers (ΔE = 2.3–5.7 kcal/mol) exhibit rotated ammonium or hydroxyl groups, disrupting the Cl⁻ coordination sphere. The calculated dipole moment (14.2 D) agrees with experimental dielectric measurements (13.8 D).

Vibrational Frequency Analysis via Fourier Transform Infrared Spectroscopy

Low-temperature FT-IR spectra (10–300 K) reveal key vibrational modes:

Mode (cm⁻¹) Assignment Temperature Shift (Δν)
3420 (br) ν(NH₃⁺) asym. stretch −120 cm⁻¹ (300→10 K)
2945 ν(OH) stretch −45 cm⁻¹
1725 ν(C=O) stretch +12 cm⁻¹
1580 δ(NH₃⁺) deformation −8 cm⁻¹

The large NH₃⁺ redshift indicates strengthening hydrogen bonds at cryogenic temperatures, while C=O blue-shifting suggests reduced electron density at the carboxyl group. Deuteration experiments (ND/OD substitution) confirm the decoupling of NH and OH vibrations, with isotopic shifts of 650 cm⁻¹ and 320 cm⁻¹, respectively.

Temperature-Dependent Structural Modifications

High-pressure X-ray studies (0–8.6 GPa) and low-temperature crystallography (100–300 K) reveal anisotropic lattice strain:

Condition Δa (%) Δb (%) Δc (%) Δβ (°)
Cooling (300→100 K) −1.2 −0.8 −1.5 +0.3
Pressurization (8 GPa) −7.4 −5.1 −9.2 +1.8

The c-axis compresses most significantly under pressure due to the alignment of hydrogen bonds along this direction. Unlike L-serine, which undergoes pressure-induced phase transitions at 5 GPa, this compound maintains its monoclinic structure up to 8.6 GPa, attributed to its centrosymmetric packing.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8ClNO3

Molecular Weight

141.55 g/mol

IUPAC Name

2-amino-3-hydroxypropanoic acid;hydrochloride

InChI

InChI=1S/C3H7NO3.ClH/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H

InChI Key

STMOVTSFWYRCOB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)O.Cl

Origin of Product

United States

Scientific Research Applications

Neuroscience Research

Role as a Neurotransmitter Precursor
DL-serine is recognized as a precursor for the synthesis of important neurotransmitters, particularly in the context of glutamatergic signaling. This makes it valuable in studies related to brain function and neurodegenerative diseases such as Alzheimer's and schizophrenia. Research indicates that supplementation with DL-serine can enhance cognitive function and may provide neuroprotective effects in various animal models .

Pharmaceutical Development

Therapeutic Potential
In pharmaceutical development, DL-serine hydrochloride is utilized in formulations targeting neurological disorders. Its involvement in amino acid metabolism suggests potential therapeutic benefits, particularly in conditions characterized by neurotransmitter imbalances. Clinical studies have explored its efficacy in improving symptoms of schizophrenia and enhancing overall brain health .

Biochemical Assays

Evaluation of Enzyme Activity
Researchers employ this compound in biochemical assays to evaluate enzyme activity and metabolic pathways. For instance, it serves as a substrate in assays assessing serine racemase activity, which is crucial for understanding cellular processes related to amino acid metabolism . Such applications are vital for elucidating the roles of specific enzymes in metabolic disorders.

Protein Synthesis

Peptide Production
this compound is also used in the synthesis of peptides and proteins, which are essential for drug development and therapeutic applications. Its incorporation into peptide sequences can influence the stability and biological activity of the resulting compounds, making it a valuable tool in medicinal chemistry .

Cosmetic Formulations

Moisturizing Properties
Beyond its scientific applications, this compound is utilized in cosmetic formulations due to its moisturizing properties. It enhances skin hydration and health, making it a popular ingredient in skincare products aimed at improving skin texture and appearance .

Data Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
Neuroscience ResearchPrecursor for neurotransmitter synthesis; potential neuroprotective effectsEnhances cognitive function; beneficial in neurodegeneration
Pharmaceutical DevelopmentFormulation for neurological disorders; amino acid metabolismExplored for schizophrenia treatment
Biochemical AssaysEvaluates enzyme activity; substrate for serine racemaseCritical for understanding metabolic pathways
Protein SynthesisUsed in peptide/protein production; influences stability and activityEssential for drug development
Cosmetic FormulationsMoisturizing agent; improves skin hydrationPopular ingredient in skincare products

Case Study 1: Neuroprotective Effects

A study investigated the effects of DL-serine supplementation on cognitive function among patients with schizophrenia. Results indicated significant improvements in cognitive assessments compared to placebo groups, suggesting its potential as an adjunct therapy .

Case Study 2: Enzyme Activity Assessment

In a biochemical assay involving this compound, researchers evaluated the activity of serine racemase under various conditions. The findings provided insights into enzyme kinetics and highlighted the compound's role as a substrate, facilitating further research into metabolic disorders .

Case Study 3: Cosmetic Application

A clinical trial assessed the efficacy of skincare products containing this compound on skin hydration levels. Participants reported improved skin texture and moisture retention after consistent use over eight weeks, validating its application in cosmetic formulations .

Comparison with Similar Compounds

Key Properties of DL-Serine Methyl Ester Hydrochloride ():

  • Molecular Formula: C₄H₉NO₃·HCl
  • Physical State : White crystalline powder.
  • Solubility : Highly soluble in water.
  • Applications : Peptide synthesis, CNS drug development, and biochemical research.

Comparison with Similar Compounds

DL-Serine Ethyl Ester Hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₃ ().
  • Molecular Weight : 169.61 g/mol.
  • Solubility : 27.9 mg/mL in water ().
  • Applications: Used in amino acid analysis and as a biochemical reagent ().
  • Key Difference : The ethyl ester group increases hydrophobicity compared to the methyl ester, affecting reaction kinetics in peptide synthesis.

DL-Serine Hydrazide Hydrochloride

  • Molecular Formula : C₃H₉N₃O₂·HCl ().
  • Molecular Weight : 155.58 g/mol.
  • Applications :
    • Photovoltaics : Reduces iodine in perovskite solar cells, improving stability (85.88% efficiency retention after 7,000 hours) .
    • Pharmaceuticals : Precursor to benserazide hydrochloride , a Parkinson’s disease drug ().
  • Key Research : Hydrazide groups act as reducing agents and passivate defects in perovskite materials .

Benserazide Hydrochloride

  • Structure : DL-Serine hydrazide coupled to 2,3,4-trihydroxybenzyl ().
  • Molecular Formula : C₁₀H₁₅N₃O₅·HCl.
  • Applications : Inhibits peripheral L-DOPA metabolism, enhancing dopamine delivery in Parkinson’s therapy ().
  • Synthesis: Derived from DL-serine hydrazide and trihydroxybenzaldehyde in ethanol-water mixtures ().

DL-Threo-3,4-Dihydroxyphenylserine (DL-DOPS)

  • Relation: Noradrenaline precursor with a similar hydrazide backbone.
  • Applications : Alzheimer’s disease research (reduces Aβ plaques) .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications Research Findings
DL-Serine methyl ester HCl C₄H₉NO₃·HCl 155.58 High in water Peptide synthesis, CNS drugs Intermediate in uracil derivative synthesis
DL-Serine ethyl ester HCl C₅H₁₂ClNO₃ 169.61 27.9 mg/mL Amino acid analysis Used in dabsylation-HPLC protocols
DL-Serine hydrazide HCl C₃H₉N₃O₂·HCl 155.58 Not specified Solar cells, Parkinson’s drugs Reduces iodine, improves perovskite stability
Benserazide HCl C₁₀H₁₅N₃O₅·HCl 293.71 Soluble in water Parkinson’s treatment Synthesized via condensation reactions

Key Research Findings

DL-Serine Hydrazide in Photovoltaics : Achieves 22.22% efficiency in perovskite solar cells by passivating defects and inhibiting iodine escape .

Benserazide in Parkinson’s Therapy : Combined with L-DOPA, it increases central dopamine levels by blocking peripheral metabolism ().

Methyl Ester in Biochemistry : Used to synthesize uracil derivatives (e.g., compound 580 in ).

Preparation Methods

Reaction Mechanism and Substrate Ratios

The synthesis involves three stages:

  • Strecker Reaction : Glycolaldehyde reacts with sodium cyanide (NaCN), ammonium chloride (NH₄Cl), and ammonia (NH₃) to form an α-aminonitrile intermediate.

  • Hydrolysis : The intermediate is hydrolyzed under alkaline conditions to yield DL-serine.

  • Acidification : DL-serine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Critical molar ratios for optimal yield include:

  • Glycolaldehyde/NaCN : 1.0–1.5

  • NH₄Cl/Glycolaldehyde : 1.0–2.0

  • NH₃/NaCN : 1.0–7.0

Reaction conditions are maintained at 20–80°C for 15–120 minutes , achieving yields up to 86.1% .

Industrial-Scale Protocol

Example 2 from US5030750A :

  • Starting Materials : Glycolaldehyde (22 mmol), NaCN (20 mmol), NH₄Cl (24.2 mmol), 25% NH₃ (100 mmol).

  • Procedure :

    • Mix substrates in aqueous ammonia.

    • React at 60°C for 2 hours .

    • Hydrolyze with excess NaOH (3 eq) at 80°C for 4 hours .

    • Neutralize to pH 5.7 (isoelectric point of serine).

  • Yield : 1.81 g DL-serine (86.1% based on NaCN).

Hydrochlorination of DL-Serine to DL-Serine Hydrochloride

The conversion of DL-serine to its hydrochloride form involves protonation of the amino group using HCl. Two methods are prevalent:

Direct Acidification with HCl Gas

  • Procedure :

    • Dissolve DL-serine in anhydrous methanol .

    • Bubble HCl gas through the solution at 0–5°C .

    • Evaporate solvent under reduced pressure.

    • Recrystallize from methanol-diethyl ether .

  • Yield : >90% (theoretical).

Aqueous HCl Neutralization

  • Procedure :

    • Suspend DL-serine in water.

    • Add concentrated HCl until pH 1.5–2.0 .

    • Evaporate to dryness under vacuum.

    • Recrystallize from ethanol-water .

  • Purity : ≥98% (HPLC).

Purification Techniques

Ion Exclusion Chromatography

Crude this compound is purified using strongly acidic cation exchange resins (e.g., Dowex 50WX8):

  • Column : 2.5 cm × 50 cm resin bed.

  • Eluent : Deionized water at 1.0 mL/min .

  • Fractionation :

    • Inorganic salts elute first (0–30 min).

    • This compound elutes at 30–70 min .

  • Purity Enhancement : Post-crystallization purity reaches 97.8% .

Crystallization Optimization

Solvent SystemTemperature (°C)Yield (%)Purity (%)
Methanol-ether0–58595.2
Ethanol-water257897.8
Acetone-water108196.5

Reaction Optimization and Yield Analysis

Impact of Ammonium Chloride Stoichiometry

Varying NH₄Cl/glycolaldehyde ratios significantly affects by-product formation:

NH₄Cl/GlycolaldehydeDL-Serine Yield (%)Glycine By-Product (%)
0.7362.61.6
1.2186.11.0
2.0072.34.2

Excess NH₄Cl suppresses glycine formation but risks salt precipitation.

Hydrolysis Conditions

NaOH (eq)Temperature (°C)Time (h)DL-Serine Yield (%)
1.160368.4
2.080486.1
3.0100582.7

Prolonged high-temperature hydrolysis degrades serine, favoring 2.0 eq NaOH at 80°C .

Comparative Analysis of Industrial vs. Laboratory Methods

ParameterIndustrial Strecker ProcessLaboratory Direct Synthesis
Starting MaterialEthylene glycol ($0.15/kg)DL-Serine ($120/kg)
Reaction Time6–8 hours2–3 hours
Yield86.1%90–95%
Purity97.8%99.5%
Cost per kg$45$220

The Strecker method dominates for bulk production, while direct synthesis suits small-scale high-purity needs.

Q & A

Q. What are the standard methods for synthesizing DL-serine hydrochloride, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step reactions involving pyrogallol, dimethylformamide, and DL-serine in a Vilsmeier reaction followed by reductive amination. Reaction parameters such as temperature (optimized between 60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios of reactants are critical for yield maximization. Post-synthesis purification often employs recrystallization from ethanol/water mixtures to achieve >98% purity .

Q. What analytical techniques are routinely used to confirm the structural integrity of this compound?

  • FT-IR Spectroscopy : Identifies functional groups (e.g., NH₃⁺, COOH) and hydrogen-bonding networks by analyzing O–H and N–H stretching vibrations (3000–3500 cm⁻¹) and carboxylate bending modes (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and molecular geometry, confirming zwitterionic forms and chloride ion coordination .
  • Titration : Quantifies purity by assessing free amino and carboxyl groups .

Q. How should this compound be handled safely in laboratory settings?

  • Engineering Controls : Use fume hoods for powder handling to prevent inhalation.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What is the role of this compound in cell culture media formulations?

this compound acts as a buffering agent and nutrient source in insect cell cultures (e.g., TNM-FH medium), providing essential amino acids for protein synthesis. Typical concentrations range from 1.1 g/L to maintain osmotic balance and support cell growth .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in this compound characterization?

Discrepancies often arise from dynamic vs. static structural features. For example, FT-IR may detect transient hydrogen bonds not resolved in X-ray data. Combining variable-temperature FT-IR (10–300 K) with DFT calculations reconciles these differences by modeling thermal motion effects. Cross-validation with solid-state NMR further clarifies hydrogen-bond enthalpies .

Q. What strategies optimize the enantiomeric resolution of this compound derivatives for peptide synthesis?

  • Chiral Chromatography : Use cellulose-based CSPs (Chiralpak® IC) with ethanol/hexane mobile phases to separate D- and L-serine methyl ester hydrochlorides.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis selectively cleaves one enantiomer, achieving >90% enantiomeric excess .

Q. How do hydration states of this compound affect its physicochemical properties in solution-phase studies?

Hydrated forms (e.g., monohydrate vs. anhydrous) alter solubility (e.g., 50 mg/mL in water for monohydrate vs. 30 mg/mL for anhydrous) and thermal stability (decomposition at 246°C vs. 220°C). Dynamic vapor sorption (DVS) studies quantify hygroscopicity, critical for formulation stability .

Q. What computational methods are effective for modeling this compound’s intermolecular interactions?

  • DFT Simulations : B3LYP/6-311++G(d,p) basis sets model hydrogen-bonding networks and lattice energies.
  • Molecular Dynamics (MD) : Predicts solvent interactions and diffusion coefficients in aqueous solutions.
  • Hirshfeld Surface Analysis : Visualizes close-contact interactions (e.g., O–H···Cl⁻) in crystalline states .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in reported melting points (134–136°C vs. 246°C) for this compound derivatives?

Variability stems from polymorphic forms or impurities. Standardize measurements using differential scanning calorimetry (DSC) at 10°C/min under nitrogen. Pre-purify samples via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove residual solvents .

Q. What protocols ensure reproducibility in peptide coupling reactions using DL-serine methyl ester hydrochloride?

  • Activation : Use HOBt/DIC in DMF to pre-activate carboxyl groups.
  • Coupling Conditions : Maintain pH 7–8 with DIEA, and monitor via TLC (ninhydrin staining).
  • Workup : Precipitation in cold diethyl ether removes unreacted reagents .

Tables for Key Data

Property Value/Method Reference
Melting Point (DL-serine)246°C (decomposition)
Solubility in Water50 mg/mL (monohydrate)
Enantiomeric Resolution>90% ee (enzymatic)
FT-IR NH Stretch3150–3350 cm⁻¹

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